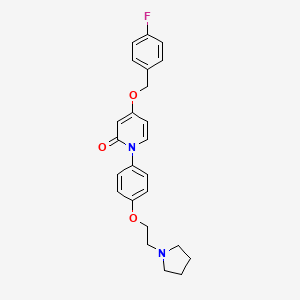
TC-MCH 7c
Descripción general
Descripción
TC-MCH 7c es un derivado de fenilpiridona que actúa como un antagonista selectivo del receptor 1 de la hormona concentradora de melanina (MCH1R). Está disponible por vía oral y puede penetrar la barrera hematoencefálica. El compuesto ha mostrado un potencial significativo en la reducción del peso corporal en modelos de obesidad inducida por la dieta .
Aplicaciones Científicas De Investigación
TC-MCH 7c tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía MCH1R.
Biología: El compuesto ayuda a comprender el papel de MCH1R en varios procesos biológicos.
Medicina: this compound se está explorando por su potencial en el tratamiento de la obesidad y los trastornos metabólicos relacionados.
Industria: Se puede utilizar en el desarrollo de nuevos agentes terapéuticos dirigidos a MCH1R
Análisis Bioquímico
Biochemical Properties
TC-MCH 7c plays a crucial role in biochemical reactions by selectively inhibiting the melanin-concentrating hormone receptor 1 (MCH1R). This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. Specifically, this compound binds to MCH1R with high affinity, displaying an IC50 value of 5.6 nM in human MCH1R-expressing CHO cells . This selective binding inhibits the receptor’s activity, thereby modulating downstream signaling pathways involved in metabolic regulation.
Cellular Effects
This compound influences various cellular processes, particularly those related to metabolism and energy homeostasis. In cellular models, this compound has been shown to decrease body weight in a mouse model of diet-induced obesity . This effect is mediated through the inhibition of MCH1R, which plays a role in regulating appetite and energy expenditure. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MCH1R.
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to MCH1R, which leads to the inhibition of receptor activity. This binding interaction prevents the activation of downstream signaling pathways that are typically triggered by the melanin-concentrating hormone. As a result, this compound inhibits the physiological effects mediated by MCH1R, such as increased appetite and reduced energy expenditure. This mechanism of action is crucial for its potential therapeutic effects in metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its activity over extended periods. Studies have shown that this compound remains effective in inhibiting MCH1R activity and reducing body weight in animal models over the course of several weeks . Additionally, long-term exposure to this compound does not result in significant degradation or loss of activity, making it a reliable compound for research purposes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MCH1R activity and reduces body weight without causing adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolic health . It is important to carefully titrate the dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to energy homeostasis and appetite regulation. By inhibiting MCH1R, this compound modulates the activity of enzymes and cofactors involved in these pathways. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately resulting in reduced body weight and improved metabolic health . The specific enzymes and cofactors affected by this compound include those involved in lipid metabolism and glucose homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the brain and adipose tissue . The compound’s ability to penetrate the blood-brain barrier and its oral bioavailability make it a promising candidate for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with MCH1R. This localization is crucial for its activity, as it allows this compound to effectively inhibit receptor activity and modulate downstream signaling pathways . Additionally, post-translational modifications and targeting signals may influence the precise localization and function of this compound within specific cellular compartments.
Métodos De Preparación
La síntesis de TC-MCH 7c implica múltiples pasos, comenzando con la preparación del núcleo de fenilpiridona. Las condiciones de reacción típicamente incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
TC-MCH 7c experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede facilitarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el anillo fenilo, utilizando reactivos como haluros o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Mecanismo De Acción
TC-MCH 7c ejerce sus efectos uniéndose selectivamente y antagonizando el MCH1R. Esta interacción inhibe la actividad del receptor, lo que lleva a una reducción del peso corporal y otros efectos metabólicos. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización MCH1R, que juega un papel crucial en la homeostasis energética y la regulación del apetito .
Comparación Con Compuestos Similares
TC-MCH 7c es único debido a su alta selectividad y potencia para MCH1R. Los compuestos similares incluyen:
SNAP 94847: Otro antagonista selectivo de MCH1R con actividad ansiolítica y antidepresiva.
ATC 0175 clorhidrato: Un antagonista de MCH1R activo por vía oral con afinidad por múltiples receptores.
Antagonista de MCHR1 2: Un compuesto que inhibe MCH1R y también afecta el canal hERG
Estos compuestos comparten algunas similitudes con this compound, pero difieren en su selectividad, potencia y efectos farmacológicos adicionales.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFKYJMXNMYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


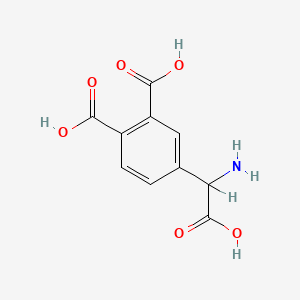
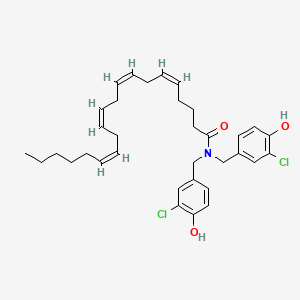
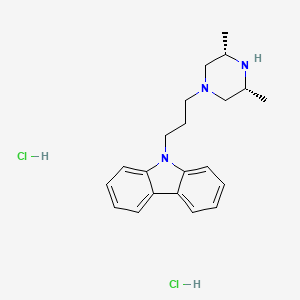
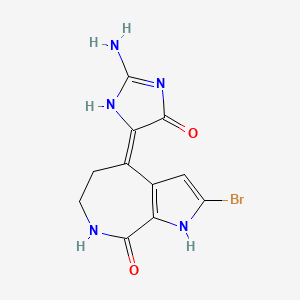
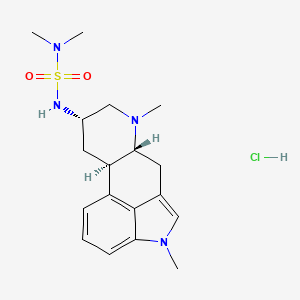
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
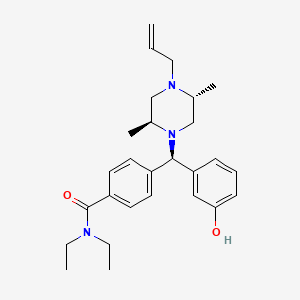
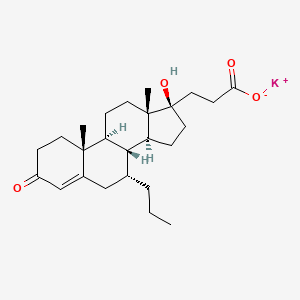
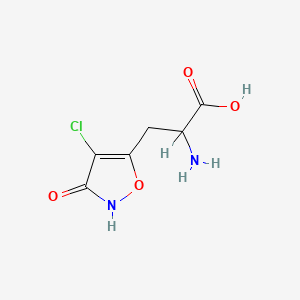
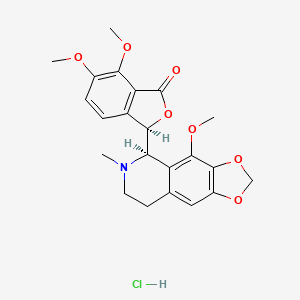
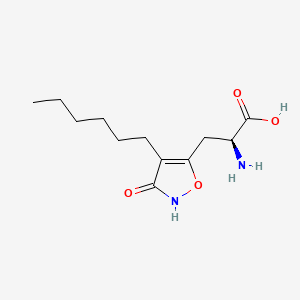
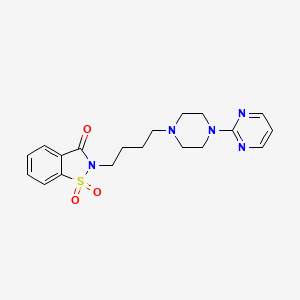
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)
